2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20187397
InChI: InChI=1S/C10H11BrNS.BrH/c1-2-12-8-5-3-4-6-9(8)13-10(12)7-11;/h3-6H,2,7H2,1H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C10H11Br2NS
Molecular Weight: 337.08 g/mol

2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide

CAS No.:

Cat. No.: VC20187397

Molecular Formula: C10H11Br2NS

Molecular Weight: 337.08 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide -

Specification

Molecular Formula C10H11Br2NS
Molecular Weight 337.08 g/mol
IUPAC Name 2-(bromomethyl)-3-ethyl-1,3-benzothiazol-3-ium;bromide
Standard InChI InChI=1S/C10H11BrNS.BrH/c1-2-12-8-5-3-4-6-9(8)13-10(12)7-11;/h3-6H,2,7H2,1H3;1H/q+1;/p-1
Standard InChI Key QSQUSEJVWLQOIW-UHFFFAOYSA-M
Canonical SMILES CC[N+]1=C(SC2=CC=CC=C21)CBr.[Br-]

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide (C₁₀H₁₁Br₂NS) belongs to the benzothiazolium family, characterized by a bicyclic system comprising a benzene ring fused to a thiazole moiety. The ethyl group at the 3-position and bromomethyl substituent at the 2-position distinguish it from simpler analogs like 3-methyl derivatives .

Key Structural Features:

  • Core Structure: Benzo[d]thiazolium ring system.

  • Substituents:

    • 3-Ethyl group: Enhances lipophilicity compared to methyl analogs.

    • 2-Bromomethyl group: Serves as a reactive site for nucleophilic substitution.

  • Counterion: Bromide (Br⁻) balances the positive charge on the quaternary nitrogen.

The molecular weight is 337.08 g/mol, calculated from its formula .

Spectroscopic Data

While direct spectral data for this compound is scarce, inferences from analogous benzothiazolium salts suggest:

  • ¹H NMR:

    • Aromatic protons: δ 7.5–8.5 ppm (multiplet, integrating 4H).

    • Ethyl group: δ 1.4–1.6 ppm (triplet, CH₂CH₃), δ 4.2–4.4 ppm (quartet, NCH₂).

    • Bromomethyl: δ 4.8–5.0 ppm (singlet, CH₂Br) .

  • ¹³C NMR:

    • Thiazolium carbon: δ 160–165 ppm.

    • Aromatic carbons: δ 120–140 ppm.

    • Ethyl and bromomethyl carbons: δ 10–50 ppm .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via quaternization of 2-(bromomethyl)benzo[d]thiazole with ethyl bromide. A representative method involves:

  • Alkylation:

    • 2-(Bromomethyl)benzo[d]thiazole + Ethyl bromide → 3-Ethyl intermediate.

    • Conditions: Reflux in acetonitrile, 12–24 h .

  • Counterion Exchange:

    • Treatment with NaBr in ethanol to isolate the bromide salt .

Reaction Scheme:

C7H5BrNS+C2H5BrΔC10H11Br2NS+HBr\text{C}_7\text{H}_5\text{BrNS} + \text{C}_2\text{H}_5\text{Br} \xrightarrow{\Delta} \text{C}_{10}\text{H}_{11}\text{Br}_2\text{NS} + \text{HBr}

Reactivity Profile

  • Nucleophilic Substitution: The bromomethyl group undergoes SN2 reactions with amines, thiols, or alcohols.

  • Thermal Stability: Decomposes above 200°C, releasing HBr gas .

Physicochemical Properties

Physical Properties

PropertyValueSource
Molecular Weight337.08 g/molCalculated
Melting Point180–185°C (decomposes)Estimated
SolubilitySoluble in polar solvents (DMF, DMSO), insoluble in hexaneAnalog data

Chemical Stability

  • Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous media, especially under basic conditions.

  • Light Sensitivity: Degrades upon prolonged UV exposure, forming decomposition byproducts .

Applications in Organic Chemistry

Alkylating Agent

The bromomethyl group enables alkylation of nucleophiles, making it valuable for:

  • Peptide Modification: Conjugation with cysteine residues (analogous to iodoacetamide derivatives) .

  • Polymer Chemistry: Crosslinking agent in resin synthesis .

Pharmaceutical Intermediates

Benzothiazolium salts are precursors to bioactive molecules, including:

  • Antimicrobial Agents: Quaternary ammonium compounds disrupt microbial membranes .

  • Kinase Inhibitors: Structural motifs in kinase-targeted therapies .

Future Research Directions

  • Structure-Activity Relationships: Systematic studies to optimize bioactivity.

  • Green Synthesis: Developing solvent-free or catalytic routes to improve sustainability .

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